Potency Shift: Regorafenib's Superior RET and RAF-1 Inhibition Relative to Sorafenib
Regorafenib Hydrochloride demonstrates a significant and quantitative shift in kinase inhibition potency compared to its closest structural analog, Sorafenib. While Sorafenib was originally developed as a RAF kinase inhibitor, Regorafenib exhibits superior potency against RET (IC50 of 1.5 nM vs. no data for Sorafenib, though activity is minimal) and RAF-1 (IC50 of 2.5 nM vs. 6 nM for Sorafenib), a 2.4-fold improvement [1]. This difference in molecular targeting profile is a primary differentiator for research applications focused on RET-driven or RAF-1-dependent models [1].
| Evidence Dimension | In vitro kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | RET: 1.5 nM; RAF-1: 2.5 nM |
| Comparator Or Baseline | Sorafenib: RET: Not a primary target (NA); RAF-1: 6 nM |
| Quantified Difference | Regorafenib inhibits RET with an IC50 of 1.5 nM, whereas Sorafenib shows negligible activity. For RAF-1, Regorafenib is 2.4-fold more potent (2.5 nM vs 6 nM). |
| Conditions | Cell-free kinase assays using recombinant proteins [1]. |
Why This Matters
For research programs targeting RET or RAF-1 pathways, Regorafenib provides a tool with 2.4-fold higher potency on RAF-1 and unique RET activity compared to Sorafenib, enabling more effective pathway interrogation.
- [1] Table 1. Reported IC50s of regorafenib and sorafenib to recombinant RAF pathway proteins. From: Dunn EF, et al. J Virol. 2025;99(3):e01866-24. View Source
